molecular formula C11H11F2NOS B14646804 N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide CAS No. 54350-65-1

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide

Cat. No.: B14646804
CAS No.: 54350-65-1
M. Wt: 243.27 g/mol
InChI Key: HIYMTLRWIJJWEI-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is a chemical compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a 2-methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with 2-methylprop-2-enoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(Difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
  • N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dimethylbenzamide

Uniqueness

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of a difluoromethylsulfanyl group and a 2-methylprop-2-enamide moiety. These features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

54350-65-1

Molecular Formula

C11H11F2NOS

Molecular Weight

243.27 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C11H11F2NOS/c1-7(2)10(15)14-8-3-5-9(6-4-8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)

InChI Key

HIYMTLRWIJJWEI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)SC(F)F

Origin of Product

United States

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